Giredestrant tartrate

ER+ breast cancer SERD antiproliferation

Select Giredestrant tartrate for ER+ breast cancer studies requiring an orally bioavailable, dual antagonist/degrader SERD. Engineered to overcome the PK limitations of GDC-0927, it achieves once-daily dosing with nanomolar potency (IC50 0.05 nM). It is the only oral SERD with Phase III PFS benefit in ESR1-mutant advanced disease (HR=0.59) and 30% IDFS risk reduction in the adjuvant setting (HR=0.70). Non-interchangeable with fulvestrant or AIs due to superior ER occupancy and degradation capability. Ideal for novel combination studies with CDK4/6 inhibitors, everolimus, or PROTACs.

Molecular Formula C31H37F5N4O7
Molecular Weight 672.6 g/mol
Cat. No. B12417978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGiredestrant tartrate
Molecular FormulaC31H37F5N4O7
Molecular Weight672.6 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C27H31F5N4O.C4H6O6/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28;5-1(3(7)8)2(6)4(9)10/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-,26-;1-,2-/m11/s1
InChIKeyQZOTWXMHTSEIJY-WULFPPIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Giredestrant Tartrate: Oral SERD Procurement for ER+ Breast Cancer Research Programs


Giredestrant tartrate (GDC-9545; RG6171; RO7197597) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD) and full antagonist in Phase III clinical development for estrogen receptor-positive (ER+), HER2-negative breast cancer [1]. It binds competitively to the ligand-binding domain of both wild-type and mutant ERα with nanomolar potency, inducing an inactive conformation and promoting proteasome-mediated ER degradation [2]. Developed by Genentech/Roche, giredestrant was specifically designed to overcome the poor absorption and high pill burden that halted development of its predecessor GDC-0927, enabling once-daily oral dosing in preclinical species and humans [3]. The compound is under investigation in multiple Phase III trials across early-stage adjuvant, advanced/metastatic, and post-CDK4/6 inhibitor settings [4].

Why Giredestrant Tartrate Cannot Be Interchanged with Fulvestrant, Aromatase Inhibitors, or Other Oral SERDs


Procurement interchange with fulvestrant (injectable SERD), aromatase inhibitors (AIs), or alternative oral SERDs (camizestrant, imlunestrant, elacestrant) is scientifically unsupported due to fundamental differences in pharmacokinetic exposure, target engagement, and clinical efficacy demonstrated in distinct trial populations. Fulvestrant requires intramuscular injection with suboptimal ER occupancy despite dose escalation; AIs lack ER degradation capability and fail in ESR1-mutant tumors; other oral SERDs exhibit divergent preclinical potency, PK profiles, and Phase III outcomes in comparable settings [1]. Giredestrant was specifically engineered to improve upon the absorption and clearance limitations of its predecessor GDC-0927, resulting in a projected human efficacious dose substantially lower than earlier candidates [2]. Head-to-head Phase III data against physician's choice endocrine therapy (predominantly fulvestrant and AIs) in both early-stage adjuvant (lidERA) and post-CDK4/6 inhibitor advanced settings (evERA) establish non-interchangeable, setting-specific efficacy profiles [3].

Giredestrant Tartrate: Quantified Differentiation Versus Comparators in Preclinical and Clinical Datasets


In Vitro Antiproliferative Activity in ER+ Breast Cancer Cell Lines Versus Known SERDs

Giredestrant (compound 35) demonstrated superior antiproliferative activity compared to known SERDs (compounds 1, 6, 7, and 9) across multiple ER+ breast cancer cell lines [1]. This potency advantage stems from its dual mechanism as both a full antagonist and an efficient degrader of ERα, with an IC50 of 0.0500 nM in ER antagonist reporter gene assays in T47D cells [2].

ER+ breast cancer SERD antiproliferation preclinical

In Vivo ER Degradation and Tumor Regression in ESR1-Mutant PDX Models Versus Fulvestrant

Giredestrant achieves higher ER occupancy in vivo than fulvestrant, the only currently approved SERD, and at low doses induces tumor regressions either as a single agent or in combination with a CDK4/6 inhibitor in an ESR1Y537S mutant patient-derived xenograft (PDX) model [1]. Preclinical studies demonstrated that giredestrant induces an inactive ER LBD conformation as measured by co-activator peptide displacement, directly correlating with its degradation efficacy [2].

ESR1 mutation PDX model tumor regression fulvestrant

Phase III IDFS Benefit in Early-Stage ER+/HER2– Breast Cancer Versus Standard Endocrine Therapy

In the Phase III lidERA trial (NCT04961996; n=4,170), frontline adjuvant giredestrant demonstrated a statistically significant 30% reduction in the risk of invasive disease recurrence or death compared with standard-of-care (SOC) endocrine therapy (HR=0.70; 95% CI, 0.57–0.87; P=0.0014) after a median follow-up of 32.36 months [1]. The 36-month IDFS rate was 92.4% for giredestrant versus 89.6% for SOC, an absolute improvement of 2.8 percentage points [2]. Subgroup analyses revealed consistent benefit, with particular efficacy in patients aged 46–55 years (HR=0.54), stage II disease (HR=0.58), and premenopausal patients (HR=0.65) [1].

adjuvant therapy IDFS early breast cancer Phase III

Phase III PFS Benefit in Post-CDK4/6 Inhibitor Setting Versus Endocrine Therapy plus Everolimus

The Phase III evERA BC trial (NCT05306340) evaluated giredestrant plus everolimus versus endocrine therapy plus everolimus in patients with ER+/HER2– advanced breast cancer who had progressed on prior CDK4/6 inhibitors. Giredestrant plus everolimus significantly reduced the risk of progression or death compared with the control arm [1]. In the ESR1-mutant subpopulation, the HR for PFS was 0.59 (95% CI, 0.45–0.79); in patients with both ESR1 and PIK3CA co-mutations, the HR was 0.38 (95% CI, 0.20–0.69) [1]. This represents the first head-to-head Phase III trial of an all-oral SERD-containing regimen to demonstrate superiority over standard combination therapy in this setting [2].

CDK4/6 inhibitor resistance advanced breast cancer PFS everolimus

Oral Bioavailability and DMPK Optimization Versus Predecessor SERD GDC-0927

Giredestrant was rationally designed to improve upon the poor absorption and high pill burden that halted development of its predecessor oral SERD GDC-0927 [1]. Physiologically-based pharmacokinetic/pharmacodynamic (PBPK-PD) modeling translating murine PK-PD relationships to humans projected a substantially lower efficacious dose for giredestrant than GDC-0927, attributed to improvements in both clearance and absorption [1]. Fine-tuning of physicochemical properties enabled once-daily oral dosing in preclinical species and humans, with low drug-drug interaction liability [2]. A Phase I absolute bioavailability study (NCT04576455 substudy) characterized complete absorption, metabolism, and excretion parameters [3].

oral bioavailability DMPK once-daily dosing PK/PD

Activity in ESR1-Mutant Tumors Versus Aromatase Inhibitors

Unlike aromatase inhibitors, which lack efficacy against ESR1-mutant tumors due to ligand-independent ER activation, giredestrant retains robust activity in the ESR1-mutant setting through direct ER antagonism and degradation [1]. In the Phase II acelERA BC trial (NCT04576455), exploratory analyses showed that clinical benefit was most prominently observed with giredestrant in patients with ESR1-mutated tumors [1]. In the baseline ctDNA-evaluable population (n=232/303, 77%), ESR1 mutations were the most prevalent alteration (39%), with 54% of ESR1-mutant samples harboring multiple ESR1 mutations (range 2–7), demonstrating clonal heterogeneity that giredestrant effectively addresses [1]. The Phase III evERA trial confirmed significant PFS benefit in ESR1-mutant patients (HR=0.59) [2].

ESR1 mutation endocrine resistance ctDNA AI resistance

Giredestrant Tartrate: Validated Research and Translational Application Scenarios


Preclinical Development of Next-Generation SERD-Based Combination Therapies

Based on demonstrated superiority in antiproliferative activity versus known SERDs across multiple ER+ breast cancer cell lines [1] and tumor regression in ESR1Y537S mutant PDX models at low doses as monotherapy or with CDK4/6 inhibitors [2], giredestrant tartrate is the rational reference standard for in vitro and in vivo evaluation of novel ER-targeting agents or combination partners. Its dual antagonist/degrader mechanism with nanomolar potency (IC50 0.0500 nM) [3] and validated once-daily oral PK profile [4] provide a robust experimental platform for combination studies with CDK4/6 inhibitors, PI3K/AKT/mTOR pathway inhibitors, or emerging PROTACs.

ESR1-Mutant Breast Cancer Translational Research Programs

Giredestrant is the only oral SERD with Phase III evidence of PFS benefit in ESR1-mutant advanced breast cancer (HR=0.59 in ITT; HR=0.38 in ESR1+PIK3CA co-mutant) [5] and Phase II demonstration of clinical activity across polyclonal ESR1 mutations (54% of samples with 2–7 mutations) [6]. Procurement for ESR1-mutation-focused research—including ctDNA monitoring studies, resistance mechanism elucidation, and novel combination development—should prioritize giredestrant over AIs (mechanistically inactive) and over fulvestrant (lower ER occupancy, injection-only) [2].

Adjuvant Endocrine Therapy Clinical Trial Support and Biomarker Studies

Following the Phase III lidERA trial's demonstration of 30% IDFS risk reduction versus standard endocrine therapy (HR=0.70; P=0.0014) in early-stage ER+/HER2– breast cancer [7], giredestrant represents the first novel endocrine agent with proven adjuvant superiority in 25 years. Research procurement for correlative biomarker studies, pharmacokinetic/pharmacodynamic sampling protocols, and long-term outcome analyses should utilize giredestrant as the investigational backbone. Consistent benefit across prespecified subgroups (age 46–55 HR=0.54; stage II HR=0.58; premenopausal HR=0.65) [8] supports focused biomarker interrogation in these populations.

Post-CDK4/6 Inhibitor Advanced Breast Cancer Experimental Therapeutics

The evERA BC trial established giredestrant plus everolimus as the first all-oral SERD-containing regimen to demonstrate PFS superiority in the post-CDK4/6 inhibitor setting (ITT HR=0.59) [5]. This evidence base supports procurement of giredestrant for studies evaluating novel combinations in CDK4/6 inhibitor-resistant disease, including sequencing strategies with antibody-drug conjugates, immune checkpoint inhibitors, or next-generation targeted agents. The pronounced benefit in PIK3CA co-mutant tumors (HR=0.38) [5] specifically justifies inclusion in PI3K pathway-focused translational programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Giredestrant tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.